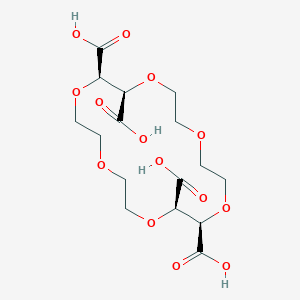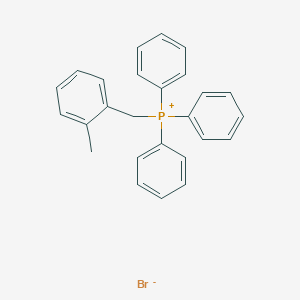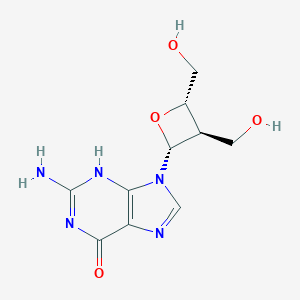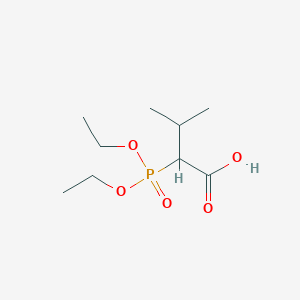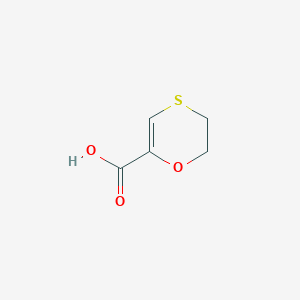
4-ヒドロキシフェニルアセチルグリシン
概要
説明
ヒドロキシフェニルアセチルグリシンは、ヒトの体内で見られる内因性代謝産物です。アシルグリシンの一種であり、グリシン分子が窒素原子上でアシル基で置換されたものです。 この化合物は、チロシンというアミノ酸由来のモノアミン化合物であるチラミンの代謝、または3,4-ジヒドロキシフェニルアラニン(L-DOPA)の代謝から生じることがあります .
科学的研究の応用
ヒドロキシフェニルアセチルグリシンは、次のようないくつかの科学研究における応用があります。
化学: アシルグリシン化学とその反応を研究するためのモデル化合物として使用されます。
生物学: 特定の代謝経路のバイオマーカーとして役立ち、代謝性疾患の研究に使用できます。
医学: 代謝経路における役割と様々な生物学的プロセスへの影響から、治療の可能性を秘めています。
作用機序
ヒドロキシフェニルアセチルグリシンは、アシルグリシンとしての役割を通じてその効果を発揮します。 これは、アシル-CoAとグリシンを反応させてN-アシルグリシンを生成する触媒作用を持つ酵素であるグリシンN-アセチルトランスフェラーゼの作用によって生成されます . この化合物は、様々な分子標的と経路と相互作用し、代謝プロセスに影響を与え、生理機能に影響を与える可能性があります。
生化学分析
Biochemical Properties
4-Hydroxyphenylacetylglycine interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of tyramine . The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse roles in biochemical reactions.
Cellular Effects
The effects of 4-Hydroxyphenylacetylglycine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
4-Hydroxyphenylacetylglycine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels. The specifics of these metabolic pathways and interactions are still being explored.
準備方法
合成経路と反応条件
ヒドロキシフェニルアセチルグリシンは、フェニルアセチルグリシンのフェニルC-4位における水酸化によって合成できます . この反応は、一般的に、制御された条件下で水酸化剤を使用し、目的の位置での選択的な水酸化を確保します。
工業的製造方法
ヒドロキシフェニルアセチルグリシンの工業的製造方法は、文献ではあまり詳しく記載されていません。 laboratoire合成で使用されるものと同様の方法、例えば水酸化反応が、工業生産用にスケールアップされる可能性があります。 生体触媒または酵素プロセスを利用することで、より効率的で環境に優しい生産が実現できるかもしれません。
化学反応の分析
反応の種類
ヒドロキシフェニルアセチルグリシンは、次のような様々な化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴い、酸化剤を用いることが多いです。
還元: この反応は、水素の付加または酸素の除去を伴い、一般的に還元剤を用います。
置換: この反応は、ある官能基を別の官能基と置換するものであり、求核剤または求電子剤を用いることが多いです。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)などがあります。
還元: 一般的な還元剤には、水素化ホウ素ナトリウム(NaBH₄)と水素化リチウムアルミニウム(LiAlH₄)などがあります。
置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)と求核剤(例:水酸化物イオン、アミン)などがあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ヒドロキシフェニルアセチルグリシンの酸化は、キノンの生成につながる可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
類似化合物との比較
類似化合物
フェニルアセチルグリシン: この化合物は、ヒドロキシフェニルアセチルグリシンに似ていますが、フェニルC-4位の水酸基がありません.
N-アシルグリシン: ヒドロキシフェニルアセチルグリシンとフェニルアセチルグリシンを含む、グリシンの窒素にアシル基が付加されたものを特徴とする、より広範な化合物群です.
独自性
ヒドロキシフェニルアセチルグリシンは、フェニルC-4位に水酸基が存在することにより、その化学反応性と生物活性に影響を与えるため、独特な性質を持っています。 この水酸基は、追加の水素結合やその他の相互作用に参加し、生物系におけるその効果を高める可能性があります。
特性
IUPAC Name |
2-[[2-(4-hydroxyphenyl)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPDWYIPKSSNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331519 | |
| Record name | 4-Hydroxyphenylacetylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxyphenylacetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000735 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28116-23-6 | |
| Record name | p-Hydroxyphenylacetylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28116-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenylacetylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyphenylacetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000735 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding increased 4-hydroxyphenylacetylglycine levels in urine after cranberry juice consumption?
A1: The research article [] identifies 4-hydroxyphenylacetylglycine as one of several endogenous metabolites with altered urinary excretion following cranberry juice consumption in young women. While the exact mechanism is not elucidated in the study, the authors propose that these metabolic modifications could contribute to the recognized health benefits of cranberry juice, particularly its association with protection against urinary tract infections. Further research is needed to understand the specific role of 4-hydroxyphenylacetylglycine in this context.
Q2: Does the presence of 4-hydroxyphenylacetylglycine in urine after cranberry juice consumption have any connection to the identified exogenous metabolites?
A2: The study [] observed increased excretion of both endogenous metabolites like 4-hydroxyphenylacetylglycine and exogenous metabolites like quinic acid and various phenolic compounds after cranberry juice consumption. While a direct connection between the two is not explicitly established in this particular research, it is plausible that the metabolism of cranberry-derived compounds could influence endogenous metabolic pathways, leading to alterations in the levels of compounds like 4-hydroxyphenylacetylglycine. Further investigation is required to confirm any direct links and understand the underlying mechanisms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


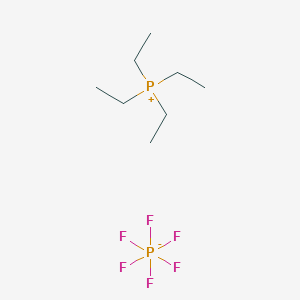
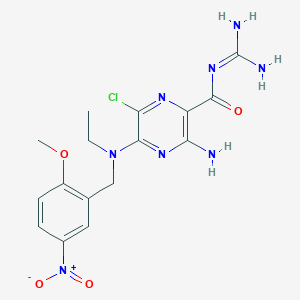
![(1R,6S)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B48126.png)
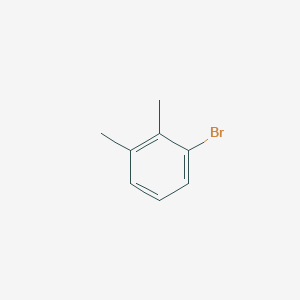
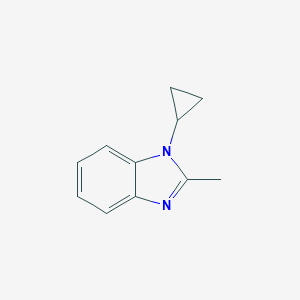
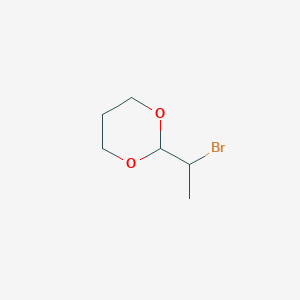
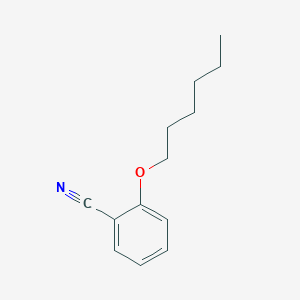
![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)
